Cas no 199673-74-0 (BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride)
![BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride structure](https://ja.kuujia.com/scimg/cas/199673-74-0x500.png)
BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide hy drochloride (1:1)
- 4-FLUORO-N-(3-(1-METHYLPIPERIDIN-4-YL)-1H-INDOL-5-YL)BENZAMIDE HYDROCHLORIDE
- LY 334370 hydrochloride
- BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride
- 4-FLUORO-N-(3-(1-METHYLPIPERIDIN-4-YL)-1H-INDOL-5-YL)BENAZMIDE HYDROCHLORIDE
- 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide;hydrochloride
- 4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide hydrochloride
- DS-017172
- Benzamide, 4-fluoro-n-[3-(1-methyl-4-piperidinyl)-1h-indol-5-yl]-,monohydrochloride
- CS-0024339
- LY334370 (hydrochloride)
- AKOS024457414
- J-011681
- ZHA67374
- SCHEMBL8604274
- LY 334370 HCl
- 199673-74-0
- LY-334370 hydrochloride hydrate, >=98% (HPLC), powder
- 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamidehydrochloride
- E98851
- HY-103107A
-
- インチ: 1S/C21H22FN3O.ClH/c1-25-10-8-14(9-11-25)19-13-23-20-7-6-17(12-18(19)20)24-21(26)15-2-4-16(22)5-3-15;/h2-7,12-14,23H,8-11H2,1H3,(H,24,26);1H
- InChIKey: DGPDGAPZTPSHBL-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=CC2=C(C=1)C(C1CCN(C)CC1)=CN2)(=O)C1=CC=C(F)C=C1.[H]Cl
計算された属性
- せいみつぶんしりょう: 387.151
- どういたいしつりょう: 387.151
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 486
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1A^2
BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22952-50mg |
LY 334370 hydrochloride |
199673-74-0 | 50mg |
¥ 13800 | 2023-09-07 | ||
A2B Chem LLC | AF38629-5mg |
BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride |
199673-74-0 | ≥98% | 5mg |
$162.00 | 2024-04-20 | |
1PlusChem | 1P00BK85-10mg |
BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride |
199673-74-0 | ≥98% | 10mg |
$203.00 | 2025-02-25 | |
A2B Chem LLC | AF38629-10mg |
BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride |
199673-74-0 | 99% | 10mg |
$189.00 | 2024-04-20 | |
Axon Medchem | 1612-10mg |
LY 334370 hydrochloride |
199673-74-0 | 99% | 10mg |
€115.00 | 2025-03-06 | |
A2B Chem LLC | AF38629-1mg |
BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride |
199673-74-0 | ≥98% | 1mg |
$45.00 | 2024-04-20 | |
1PlusChem | 1P00BK85-5mg |
BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride |
199673-74-0 | ≥98% | 5mg |
$153.00 | 2025-02-25 | |
Ambeed | A982274-50mg |
LY 334370 HCl |
199673-74-0 | 98% | 50mg |
$1109.0 | 2025-02-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22952-50 mg |
LY 334370 hydrochloride |
199673-74-0 | 50mg |
¥11600.00 | 2023-04-02 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L288339-50mg |
BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride |
199673-74-0 | ≥99%(HPLC) | 50mg |
¥7344.90 | 2023-09-02 |
BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride 関連文献
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
9. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochlorideに関する追加情報
BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride and Its Significance in Modern Chemical Biology
The compound with the CAS number 199673-74-0, known as BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride, represents a fascinating intersection of medicinal chemistry and pharmacological innovation. This monohydrochloride salt has garnered significant attention in recent years due to its unique structural features and promising biological activities. The molecular framework of this compound incorporates a fluorinated benzamide core linked to a 1-methyl-4-piperidinyl moiety, further connected to a 1H-indol-5-yl group. Such a configuration not only imparts distinct physicochemical properties but also opens up avenues for exploring novel therapeutic applications.
In the realm of chemical biology, the strategic placement of the fluoro substituent plays a pivotal role in modulating the biological activity of molecules. Fluorine atoms are known for their ability to enhance metabolic stability, improve binding affinity, and influence electronic properties of drug candidates. In the case of BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride, the fluorine atom at the 4-position of the benzamide ring is particularly noteworthy. It has been demonstrated that fluorinated benzamides often exhibit enhanced bioavailability and prolonged half-life upon administration. These attributes make them attractive candidates for further development into therapeutic agents.
The indole moiety present in this compound is another key feature that contributes to its potential biological relevance. Indole derivatives are well-documented for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of the indole ring in BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride, particularly with the 5-position linked to the piperidinyl group, creates a unique scaffold that may interact selectively with biological targets. This structural design has prompted researchers to investigate its potential as an inhibitor of various enzymes and receptors implicated in human diseases.
Recent studies have highlighted the importance of 1-methyl-4-piperidinyl groups in enhancing the solubility and pharmacokinetic profiles of drug molecules. Piperidine derivatives are commonly incorporated into drug candidates due to their ability to improve oral bioavailability and reduce renal clearance. In the context of BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride, the presence of this group suggests that it may exhibit favorable pharmacokinetic properties, making it a promising candidate for further exploration in preclinical studies.
The monohydrochloride form of this compound indicates that it has been salted with hydrochloric acid to enhance its solubility and stability. This formulation is a common practice in pharmaceutical development to improve the handling and bioavailability of active pharmaceutical ingredients (APIs). The hydrochloride salt form can also facilitate easier crystallization and purification processes during manufacturing.
The potential applications of BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride are vast and span multiple therapeutic areas. Preliminary in vitro studies have suggested that this compound may possess inhibitory activity against certain kinases and transcription factors involved in cancer progression. Additionally, its structural motifs are reminiscent of molecules with anti-inflammatory effects, which could make it relevant in treating chronic inflammatory diseases such as rheumatoid arthritis.
In conclusion, BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride (CAS no. 199673-74-0) stands out as a structurally intriguing compound with significant potential in modern chemical biology. Its unique combination of fluorinated benzamide, indole ring, and piperidinyl group positions it as a promising candidate for further pharmacological investigation. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will undoubtedly play a crucial role in advancing drug discovery efforts across various disease areas.
199673-74-0 (BenzaMide, 4-fluoro-N-[3-(1-Methyl-4-piperidinyl)-1H-indol-5-yl]-, Monohydrochloride) 関連製品
- 42356-33-2(2-Propenoic acid, 3-cyano-, (2Z)-)
- 90005-97-3(1-methoxy-2-(methylsulfanyl)-4-nitrobenzene)
- 1060808-95-8(METHYL 4-CHLORO-6-HYDROXYPICOLINATE)
- 1355220-11-9((5-tert-Butylsulfanyl-3-methyl-pyridin-2-yl)-cyclopropyl-amine)
- 1864173-92-1(2-Methyl-4-(1,2,3-thiadiazol-4-yl)butanoic acid)
- 2228846-47-5(tert-butyl N-2-amino-1-(9H-fluoren-9-yl)ethylcarbamate)
- 1023819-18-2(1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide)
- 1187385-60-9(tert-Butyl methyl(3-methylpyridin-2-yl)carbamate)
- 1804830-35-0(3-Iodo-4-methoxy-2-nitro-5-(trifluoromethoxy)pyridine)
- 1017456-61-9(1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid)




